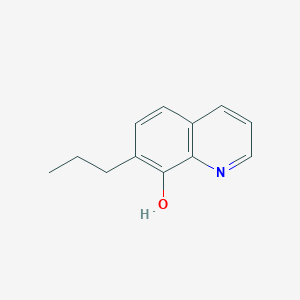

8-Hydroxy-7-propylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-propylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h3,5-8,14H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPSVYHYNXVYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C=CC=N2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469327 | |

| Record name | 8-Hydroxy-7-propylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58327-60-9 | |

| Record name | 8-Hydroxy-7-propylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-7-propylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxy-7-propylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 8-hydroxy-7-propylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. These activities are often attributed to their ability to chelate metal ions, which are essential for various physiological and pathological processes. The introduction of an alkyl substituent, such as a propyl group at the 7-position of the 8-hydroxyquinoline scaffold, can significantly influence its lipophilicity, steric hindrance, and ultimately, its biological efficacy and target specificity. This document outlines a viable synthetic pathway for this compound, details its spectroscopic characterization, and discusses its potential mechanism of action.

Synthesis of this compound

The synthesis of 7-substituted 8-hydroxyquinolines can be challenging due to the directing effects of the hydroxyl group and the nitrogen atom in the quinoline ring, which can lead to substitution at the 5-position. A strategic approach to achieve regioselective synthesis at the 7-position is the Betti reaction.

Synthetic Pathway: The Betti Reaction

The Betti reaction is a three-component condensation reaction involving an 8-hydroxyquinoline, an aldehyde, and a primary or secondary amine. For the synthesis of this compound, a variation of this reaction can be employed where the initial product is subsequently deaminated. A more direct approach involves the acid-catalyzed alkylation of 8-hydroxyquinoline with propanal.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the principles of acid-catalyzed alkylation of phenols and related heterocycles.

Materials:

-

8-Hydroxyquinoline

-

Propanal

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide solution (e.g., 1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline in a suitable solvent like glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Add propanal dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Data Presentation

| Property | Data |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Expected to be a solid or oil |

| ¹H NMR | See detailed spectrum below. |

| IR Spectrum | See detailed spectrum below. |

| Mass Spectrum (Exact Mass) | 187.099714038 Da[1] |

Spectroscopic Data

¹H NMR Spectrum:

A ¹H NMR spectrum of this compound is available on PubChem. The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring system, as well as signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the quinoline ring).

Infrared (IR) Spectrum:

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the propyl group (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and C-O stretching (around 1200-1300 cm⁻¹).

Biological Activity and Signaling Pathway

Mechanism of Action: Metal Ion Chelation

The biological activity of 8-hydroxyquinoline derivatives is frequently linked to their ability to chelate essential metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺). These metal ions are crucial cofactors for many enzymes, including those involved in cellular signaling, proliferation, and survival. By sequestering these ions, 8-hydroxyquinoline derivatives can disrupt these processes in target cells, leading to effects such as inhibition of tumor growth or microbial proliferation.

Signaling Pathway Diagram

The following diagram illustrates the generalized mechanism of action of 8-hydroxyquinolines through metal chelation, leading to the inhibition of metalloenzymes and subsequent downstream signaling pathways.

Caption: Metal chelation by 8-hydroxyquinolines disrupts metalloenzyme function.

Conclusion

This compound is a molecule of significant interest for further investigation in drug discovery and materials science. The synthetic route via a modified Betti reaction or direct alkylation offers a plausible method for its preparation. The provided characterization data serves as a benchmark for future synthetic efforts. The well-established metal-chelating properties of the 8-hydroxyquinoline scaffold suggest a clear mechanism of action that can be further explored and exploited for therapeutic or other applications. This technical guide provides a solid foundation for researchers and professionals to advance the study of this promising compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxy-7-propylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-propylquinoline is a derivative of the versatile chelating agent 8-hydroxyquinoline. Compounds in this class are of significant interest in medicinal chemistry, materials science, and analytical chemistry due to their ability to form stable complexes with a variety of metal ions.[1] The addition of a propyl group at the 7-position modifies the lipophilicity and steric properties of the parent molecule, potentially influencing its biological activity and physicochemical characteristics. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the potential applications of 8-hydroxyquinoline derivatives.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Melting Point | 0 °C (lit.) | [2][3] |

| Boiling Point | 149 °C / 6 mmHg (lit.) | [2] |

| Density | 1.1 g/cm³ | [2] |

| Refractive Index | 1.6030 to 1.6070 | [2] |

| pKa (Predicted) | 5.11 ± 0.50 | [2] |

| LogP (Predicted) | Data not available | |

| Aqueous Solubility (Predicted) | Data not available |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development and material science applications. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. For hydrophobic compounds like this compound, a cosolvent or surfactant-assisted potentiometric titration method is often employed.[4][5]

Principle: This method involves the gradual titration of a solution of the compound with a standardized acid or base. The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[6][7]

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Co-solvent (e.g., Methanol, Ethanol, or DMSO)

-

High-purity water

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1-10 mM) in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water). The choice of co-solvent and its proportion will depend on the solubility of the compound.

-

Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

-

Acidic Titration (for basic pKa): If the compound is expected to have a basic pKa, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Basic Titration (for acidic pKa): To determine an acidic pKa, back-titrate the solution with standardized 0.1 M NaOH, following the same incremental addition and recording procedure.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the first or second derivative of the titration curve. For reliable results, perform a minimum of three titrations.[6]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The shake-flask method is the gold standard for experimental logP determination.[8][9]

Principle: This method involves partitioning the compound between two immiscible liquid phases, typically n-octanol and water. The concentration of the compound in each phase is measured after equilibrium is reached, and the logP is calculated as the logarithm of the ratio of the concentrations.[9][10]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (or buffer of a specific pH, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Centrifuge (if using tubes)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a separatory funnel or centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water (or buffer).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely. If emulsions form, centrifugation can be used to aid separation.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique.

-

Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is then calculated as log₁₀(P).

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is a common and reliable technique for its determination.[11]

Principle: An excess amount of the solid compound is equilibrated with water (or a buffer of a specific pH) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

This compound

-

High-purity water (or buffer of desired pH)

-

Vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Filtration system (e.g., syringe filters with low compound binding)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water or buffer. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

-

Concentration Measurement: Determine the concentration of the dissolved this compound in the filtered aqueous solution using a validated analytical method.

-

Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Potential Applications of 8-Hydroxyquinoline Derivatives

While specific signaling pathways for this compound are not extensively documented, the broader class of 8-hydroxyquinoline derivatives exhibits a wide range of biological activities. The following diagram summarizes these potential applications based on existing literature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7-N-PROPYL-8-HYDROXYQUINOLINE | 58327-60-9 [amp.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

8-Hydroxy-7-propylquinoline CAS number and molecular structure

This technical guide provides a comprehensive overview of 8-Hydroxy-7-propylquinoline, including its chemical identity, physicochemical properties, and the broader context of its classification within the 8-hydroxyquinoline family of compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this molecule.

Core Compound Identification and Properties

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent. The introduction of a propyl group at the 7th position modifies its lipophilicity and may influence its biological activity and selectivity.

Chemical Structure and CAS Number

The foundational information for this compound is its unique identifier and molecular structure.

The molecular structure consists of a quinoline ring system with a hydroxyl group at position 8 and a propyl group at position 7.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 187.24 g/mol | [1][2][3][5] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Melting Point | 0 °C | [1][3] |

| Boiling Point | 149 °C at 6 mmHg | [1][3] |

| Density | 1.1 g/cm³ | [1] |

| Refractive Index | n20D 1.61 | [1] |

Spectroscopic Data

| Spectrum Type | Data Reference |

| ¹H NMR | Varian CFT-20 |

Biological and Chemical Context: The 8-Hydroxyquinoline Family

Detailed experimental protocols and signaling pathways for this compound are not extensively documented in peer-reviewed literature. However, the broader class of 8-hydroxyquinolines (8-HQ) has been the subject of extensive research. The biological activities of these compounds are largely attributed to their ability to chelate metal ions.[6][7] This property is fundamental to their observed antimicrobial, anticancer, and antineurodegenerative effects.[6][7]

Mechanism of Action: Metal Ion Chelation

The primary mechanism of action for 8-hydroxyquinolines is their ability to form stable complexes with various metal ions, thereby disrupting metal homeostasis in biological systems. This chelation is a key driver of their therapeutic potential.

Caption: General signaling pathway for 8-hydroxyquinoline derivatives.

Potential Therapeutic Applications

Derivatives of 8-hydroxyquinoline have shown promise in a variety of therapeutic areas. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[7][8] The specific applications are often dictated by the nature and position of the substituents on the quinoline ring.

Synthesis and Experimental Protocols

The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, such as the Skraup or Friedländer synthesis. Modifications to introduce substituents at various positions are also well-documented.

General Synthesis Workflow

A generalized workflow for the synthesis and subsequent biological evaluation of 8-hydroxyquinoline derivatives is outlined below. This provides a logical framework for researchers entering this field.

Caption: Experimental workflow for synthesis and evaluation.

Example Experimental Protocol: Antimicrobial Susceptibility Testing

While a specific protocol for this compound is not available, a general method for assessing the antimicrobial activity of 8-hydroxyquinoline derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (8-hydroxyquinoline derivative)

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton agar for bacteria)

-

Sterile petri dishes

-

Solvent for the test compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of twofold dilutions of the compound in molten agar at approximately 45-50°C.

-

Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Spot-inoculate the agar plates with the microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to the well-studied 8-hydroxyquinoline family. While specific biological data for this derivative is sparse, its potential can be inferred from the extensive research on related compounds. Its defining feature, the ability to chelate metal ions, suggests that it may possess a range of biological activities worthy of investigation.

Future research should focus on the synthesis and in-depth biological evaluation of this compound to elucidate its specific properties and potential as a therapeutic agent or a tool for chemical biology. Elucidating its specific metal-binding affinities and its effects on various cell lines would be a critical next step in understanding its unique potential.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H13NO | CID 11604513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. rroij.com [rroij.com]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chelating Properties of 8-Hydroxy-7-propylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-propylquinoline, a derivative of the well-established chelating agent 8-hydroxyquinoline, presents significant potential across various scientific domains, including analytical chemistry, materials science, and pharmacology.[1] Its inherent ability to form stable complexes with a multitude of metal ions is central to these applications. This technical guide provides a comprehensive overview of the core principles governing the chelating properties of this compound. While specific experimental data for this particular derivative is limited in publicly accessible literature, this paper establishes a robust theoretical and practical framework based on the extensive research conducted on its parent compound, 8-hydroxyquinoline. This guide details generalized experimental protocols for its synthesis and the characterization of its metal complexes, presents key stability constant data for the parent 8-hydroxyquinoline as a foundational reference, and utilizes visualizations to elucidate the underlying chemical and procedural concepts.

Introduction to 8-Hydroxyquinolines as Chelating Agents

8-Hydroxyquinoline (8-HQ) is a versatile bicyclic organic compound, comprising a pyridine ring fused to a phenol ring.[2] The defining characteristic of 8-HQ and its derivatives is the strategic positioning of the hydroxyl group at the 8th position, in close proximity to the nitrogen atom of the pyridine ring. This arrangement facilitates the formation of stable five-membered chelate rings with metal ions.[2][3] This chelating ability is the cornerstone of their wide-ranging applications, from being used as analytical reagents for metal ion detection to their role in the development of therapeutic agents for diseases associated with metal ion imbalance.[4][5]

The introduction of an alkyl substituent, such as a propyl group at the 7th position, is anticipated to modulate the electronic and steric properties of the 8-hydroxyquinoline scaffold. The electron-donating nature of the propyl group may enhance the basicity of the nitrogen and oxygen donor atoms, potentially leading to the formation of more stable metal complexes compared to the unsubstituted parent compound. Furthermore, the increased lipophilicity imparted by the propyl group can influence the solubility of the ligand and its metal complexes, a critical factor in drug design and extraction processes.

Synthesis of this compound

Generalized Synthetic Protocol (Skraup Synthesis):

A generalized Skraup synthesis for an alkyl-substituted 8-hydroxyquinoline would involve the reaction of an appropriately substituted aminophenol with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.

Materials and Reagents:

-

2-Amino-6-propylphenol (as the starting aminophenol)

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., chloroform or dichloromethane)

-

Recrystallization solvent (e.g., ethanol or acetone)

Procedure:

-

Reaction Setup: In a fume hood, a mixture of 2-Amino-6-propylphenol, glycerol, and the oxidizing agent is carefully prepared in a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: Concentrated sulfuric acid is slowly and cautiously added to the mixture with constant stirring and cooling, as the reaction is highly exothermic.

-

Heating and Reflux: The reaction mixture is then heated to the appropriate temperature (typically between 130-160°C) and refluxed for several hours. The progress of the reaction should be monitored using a suitable technique like Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, the mixture is allowed to cool to room temperature and is then carefully poured into a large volume of cold water. The acidic solution is neutralized by the slow addition of a sodium hydroxide solution until a precipitate is formed.

-

Isolation and Purification: The crude product is isolated by filtration and then purified. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Characterization: The final product, this compound, should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Chelation Mechanism and Stoichiometry

The chelation of a metal ion (Mⁿ⁺) by this compound involves the deprotonation of the hydroxyl group and the coordination of both the resulting phenoxide oxygen and the pyridinic nitrogen to the metal center. This forms a stable five-membered ring structure. The stoichiometry of the resulting complex is dependent on the coordination number and charge of the metal ion. Typically, divalent metal ions (M²⁺) form 1:2 complexes (ML₂), while trivalent metal ions (M³⁺) form 1:3 complexes (ML₃).

Caption: General chelation reaction of a divalent metal ion with this compound.

Quantitative Data: Protonation and Stability Constants

The stability of a metal-ligand complex is quantitatively described by its stability constant (log K) or overall stability constant (log β). Due to the lack of specific experimental data for this compound, the protonation constants and the stability constants for the parent compound, 8-hydroxyquinoline, with various metal ions are presented below. These values serve as a crucial baseline for understanding the expected behavior of the 7-propyl derivative. The electron-donating propyl group is expected to increase the pKa values of the ligand and the stability constants of its metal complexes.

Table 1: Protonation Constants of 8-Hydroxyquinoline

| Constant | Value (log K) | Conditions |

|---|---|---|

| pKₐ₁ (Phenolic OH) | ~9.8 | Aqueous solution, 25°C |

| pKₐ₂ (Pyridinium NH⁺) | ~5.0 | Aqueous solution, 25°C |

Table 2: Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes

| Metal Ion | log K₁ | log K₂ | log β₂ | Conditions |

|---|---|---|---|---|

| Cu²⁺ | 13.3 | 12.3 | 25.6 | 50% dioxane, 25°C |

| Ni²⁺ | 11.5 | 10.1 | 21.6 | 50% dioxane, 25°C |

| Co²⁺ | 10.8 | 9.4 | 20.2 | 50% dioxane, 25°C |

| Zn²⁺ | 10.5 | 9.5 | 20.0 | 50% dioxane, 25°C |

| Fe³⁺ | 14.0 | 12.8 | 26.8 | Aqueous solution, 25°C |

| Al³⁺ | 10.0 | 9.3 | 19.3 | Aqueous solution, 25°C |

Note: These values are approximate and can vary with experimental conditions such as ionic strength, temperature, and solvent composition.

Experimental Protocols for Chelation Studies

The determination of stability constants and the stoichiometry of metal complexes are fundamental to understanding the chelating properties of a ligand. The following sections detail the generalized experimental protocols for these determinations.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes. The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials and Reagents:

-

This compound

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Metal salt solution of known concentration (e.g., metal chloride or nitrate)

-

Inert salt to maintain constant ionic strength (e.g., KCl or KNO₃)

-

Deionized water

-

pH meter with a combination glass electrode

Procedure:

-

Solution Preparation: Prepare solutions of the ligand, acid, base, and metal salt of accurately known concentrations.

-

Titration Setup: Calibrate the pH meter with standard buffer solutions. Place a known volume of a solution containing the ligand, a slight excess of strong acid, and the inert salt into a thermostatted titration vessel.

-

Ligand Protonation Titration: Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

-

Metal-Ligand Titration: Repeat the titration with a solution that also contains a known concentration of the metal ion.

-

Data Analysis: The titration data is used to calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄). The protonation constants and stability constants are then determined by analyzing the formation curves (n̄ₐ vs. pH and n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration).

Caption: Workflow for determining stability constants using potentiometric titration.

Spectrophotometric Analysis for Stoichiometry Determination (Job's Plot)

Job's method of continuous variation is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution. The method involves preparing a series of solutions where the mole fraction of the ligand is varied while keeping the total molar concentration of the metal and ligand constant.

Materials and Reagents:

-

This compound solution of known concentration

-

Metal salt solution of the same concentration

-

Buffer solution to maintain constant pH

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a series of solutions by mixing varying volumes of the metal and ligand solutions, such that the total volume and the total molar concentration of metal plus ligand are constant. The mole fraction of the ligand will range from 0 to 1.

-

Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 (metal:ligand) complex.

Caption: Workflow for determining complex stoichiometry using Job's plot.

Conclusion

This compound is a promising chelating agent with a structural framework that suggests strong and selective binding to a variety of metal ions. While specific quantitative data for this derivative remains to be extensively reported, this guide provides a comprehensive foundation for its study. The presented information on the parent 8-hydroxyquinoline, coupled with detailed, generalized experimental protocols, offers researchers, scientists, and drug development professionals the necessary tools to synthesize, characterize, and evaluate the chelating properties of this compound. Further experimental investigation is crucial to fully elucidate its potential in various scientific and therapeutic applications.

References

The Biological Landscape of 8-Hydroxyquinoline Derivatives: A Technical Guide for Researchers

A Note on 8-Hydroxy-7-propylquinoline Derivatives: Extensive literature searches for the biological activity of this compound derivatives did not yield sufficient specific data to compile a dedicated in-depth technical guide. Research on this particular substitution appears to be limited in the public domain. Therefore, this guide will focus on the broader family of 8-hydroxyquinoline (8-HQ) derivatives, for which a substantial body of research exists. The principles, experimental methodologies, and observed biological activities discussed herein provide a foundational framework that can be applied to the investigation of this compound and its analogs.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The 8-HQ scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antifungal, antiviral, and neuroprotective effects.[3][4][5] The mechanism of action for many 8-HQ derivatives is linked to their ability to chelate metal ions, which can disrupt essential cellular processes in pathogenic organisms and cancer cells.[5][6] This guide provides a comprehensive overview of the biological activities of 8-HQ derivatives, focusing on quantitative data, experimental protocols, and relevant cellular pathways.

Quantitative Biological Activity Data

The biological activity of 8-hydroxyquinoline derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition assays, and the minimum inhibitory concentration (MIC) for antimicrobial studies. The following tables summarize representative quantitative data for various 8-HQ derivatives from the literature.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [3] |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 | [3] |

| 5,7-dihalo-substituted-8-hydroxyquinolines (Zinc and copper complexes) | Hepatoma, ovarian, and non-small-cell lung human tumour cells | 0.0014–32.13 | [6] |

| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | A549 | >100 (cytotoxicity) | [1] |

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| 8-Hydroxyquinoline (Parent Compound) | Gram-positive bacteria | 3.44–13.78 | [4] |

| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [4] |

| Nitroxoline | Aeromonas hydrophila | 5.26 | [4] |

| Nitroxoline | Pseudomonas aeruginosa | 84.14 | [4] |

| Cloxyquin | Listeria monocytogenes | 5.57 | [4] |

| Cloxyquin | Plesiomonas shigelloides | 11.14 | [4] |

| Fe(8-hydroxyquinoline)3 | Staphylococcus aureus | 16.0–32.0 | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of 8-hydroxyquinoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC)

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Agar Plates: Prepare a series of agar plates containing serial twofold dilutions of the 8-hydroxyquinoline derivative. A control plate with no compound is also prepared.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Spot a small, standardized volume of the inoculum onto the surface of each agar plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS, which is often a mechanism of action for anticancer 8-hydroxyquinoline derivatives.

Protocol:

-

Cell Treatment: Treat cells with the 8-hydroxyquinoline derivative for a specific time.

-

Probe Loading: Incubate the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths will depend on the specific probe used (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

Data Analysis: Quantify the relative increase in ROS production compared to untreated control cells.

Signaling Pathways and Experimental Workflows

The biological activities of 8-hydroxyquinoline derivatives are often mediated through specific cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of these key pathways and experimental workflows.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxy-7-propylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Coordination Chemistry, and Potential Applications of a Promising Bidentate Ligand

Abstract

8-Hydroxy-7-propylquinoline, a derivative of the versatile chelating agent 8-hydroxyquinoline (8-HQ), is emerging as a compound of significant interest in coordination chemistry and medicinal drug development. Its structural features, combining the proven metal-binding capacity of the 8-hydroxyquinoline scaffold with a lipophilic propyl group at the 7-position, offer a unique combination of properties for the formation of stable metal complexes with potential applications in catalysis, materials science, and pharmacology. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, physicochemical properties, coordination behavior with metal ions, and prospective applications as an intermediate in the development of anti-cancer and anti-inflammatory agents. Due to the limited availability of specific experimental data for this derivative, this guide also draws upon analogous data from the parent compound, 8-hydroxyquinoline, and other 7-alkyl-substituted derivatives to provide a thorough and practical resource for researchers.

Introduction

8-Hydroxyquinoline (8-HQ), also known as oxine, is a well-established monoprotic bidentate ligand renowned for its ability to form stable chelate complexes with a wide array of metal ions through its phenolic oxygen and pyridinic nitrogen atoms.[1][2][3] This chelating ability is the foundation for its diverse applications, ranging from analytical chemistry to the development of therapeutic agents.[2] The derivatization of the 8-HQ scaffold allows for the fine-tuning of its electronic and steric properties, thereby influencing the stability, solubility, and biological activity of its metal complexes.[3]

The introduction of an alkyl substituent, such as a propyl group at the 7-position, is expected to enhance the lipophilicity of the ligand. This modification can have profound effects on the solubility of the resulting metal complexes in non-polar solvents and their ability to permeate biological membranes, a crucial factor in drug design.[4] This guide focuses specifically on this compound, providing a detailed summary of its known characteristics and a scientifically grounded projection of its behavior as a ligand in coordination chemistry.

Physicochemical Properties

This compound is a light yellow to brown clear liquid at room temperature.[5] Its basic physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 58327-60-9 | [5] |

| Molecular Formula | C₁₂H₁₃NO | [5] |

| Molecular Weight | 187.24 g/mol | [5] |

| Melting Point | 0 °C | [5] |

| Boiling Point | 149 °C at 6 mmHg | [5] |

| Appearance | Light yellow to brown clear liquid | [5] |

| Purity | ≥ 98% (GC) | [5] |

| Synonyms | 7-Propyloxine, 7-Propyl-8-quinolinol | [5] |

Synthesis of this compound

General Experimental Protocol for the Synthesis of 7-Alkyl-8-hydroxyquinolines (Analogous Method)

A general method for the preparation of 7-substituted alkylates of 8-hydroxyquinoline involves the direct alkylation of 8-hydroxyquinoline with a ketone. This process is typically carried out at elevated temperatures.

Materials:

-

8-hydroxyquinoline

-

Appropriate ketone (e.g., for a propyl group, a ketone that can act as a propylating agent under the reaction conditions)

-

Solvent (if necessary)

-

Apparatus for heating under reflux and distillation

Procedure:

-

One mole of 8-hydroxyquinoline is reacted with 1.1 to 2 moles of the ketone.

-

The reaction mixture is heated to a temperature in the range of 200-260 °C.

-

The reaction is monitored for the removal of water, which can be facilitated by azeotropic distillation.

-

Upon completion, the product is isolated and purified using standard techniques such as distillation or chromatography.

Note: This is a generalized protocol based on a patent for the synthesis of 7-substituted alkylates of 8-hydroxyquinoline and would require optimization for the specific synthesis of the 7-propyl derivative.

A generalized workflow for the synthesis of this compound.

Coordination Chemistry

As a derivative of 8-hydroxyquinoline, this compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group to form a stable five-membered chelate ring.[2]

General Characteristics of Metal Complexation

The coordination of this compound with a metal ion (Mⁿ⁺) can be represented by the following general equilibrium:

Mⁿ⁺ + n(C₁₂H₁₂NO)⁻ ⇌ M(C₁₂H₁₂NO)ₙ

The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand), leading to the formation of ML₂ complexes.[6] However, depending on the coordination number of the metal ion and the reaction conditions, other stoichiometries such as 1:1 (ML) or 1:3 (ML₃) are also possible.[2] The geometry of the resulting complexes is dictated by the metal ion, with common geometries being square planar and octahedral.[6]

The general process of metal complex formation with this compound.

Stability of Metal Complexes

The stability of the metal complexes formed with this compound is a critical parameter that influences their potential applications. While specific stability constants for this ligand are not available, data from analogous 7-alkyl-substituted 8-mercaptoquinolines suggest that the introduction of an alkyl group at the 7-position can enhance the stability of the metal complexes. This is attributed to the electron-donating nature of the alkyl group, which increases the basicity of the coordinating nitrogen and oxygen atoms.

The table below presents stability constant data for metal complexes of the parent compound, 8-hydroxyquinoline, to provide a baseline for comparison.

| Metal Ion | Log K₁ | Log K₂ | Log β₂ | Reference |

| Cu²⁺ | 12.19 | 11.31 | 23.50 | [7] |

| Ni²⁺ | 10.74 | 9.35 | 20.09 | [7] |

| Co²⁺ | 9.70 | 8.35 | 18.05 | [7] |

| Zn²⁺ | 9.55 | 8.55 | 18.10 | [7] |

| Fe³⁺ | 12.3 | 11.5 | 23.8 | [7] |

Data for 8-hydroxyquinoline in 50% (v/v) dioxane-water at 25 °C.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

-

FTIR Spectroscopy: Upon complexation, the broad O-H stretching band of the free ligand (typically around 3400 cm⁻¹) disappears or shifts significantly, indicating the deprotonation of the hydroxyl group and its coordination to the metal ion.[6] Additionally, shifts in the C=N and C-O stretching vibrations of the quinoline ring provide further evidence of coordination.[8]

-

UV-Vis Spectroscopy: The electronic absorption spectra of 8-hydroxyquinoline and its derivatives typically show characteristic π-π* and n-π* transitions. The complexation with a metal ion usually leads to a bathochromic (red) shift of these absorption bands, which can be used to determine the stoichiometry of the complex and its formation constant.[6]

-

Fluorescence Spectroscopy: 8-hydroxyquinoline and its derivatives are known to be weakly fluorescent. However, upon chelation with metal ions, a significant enhancement of fluorescence intensity is often observed.[2] This property is the basis for their application as fluorescent probes for metal ion detection.[5]

Potential Applications

The unique combination of a proven chelating scaffold and a lipophilic substituent makes this compound a promising candidate for various applications.

Drug Development

The parent compound, 8-hydroxyquinoline, and its derivatives have been extensively investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The enhanced lipophilicity of this compound may improve its bioavailability and cellular uptake, making it a valuable intermediate in the synthesis of novel therapeutic agents. It has been specifically noted for its potential in the development of anti-cancer and anti-inflammatory drugs.[5]

Fluorescent Probes

The ability of 8-hydroxyquinoline derivatives to exhibit enhanced fluorescence upon metal chelation makes them suitable for use as fluorescent sensors.[2] this compound is also recognized for its potential in the development of fluorescent probes for biological imaging.[5] The propyl group could enhance its solubility in lipid-rich environments, making it suitable for imaging within cellular membranes.

Analytical Chemistry

As a potent chelating agent, this compound can be utilized in analytical chemistry for the selective extraction and quantification of metal ions.[5] Its lipophilic nature would make it particularly effective for the extraction of metal ions from aqueous solutions into an organic phase.

Conclusion

This compound is a promising, yet underexplored, derivative of 8-hydroxyquinoline. Its inherent chelating ability, coupled with the increased lipophilicity imparted by the 7-propyl group, positions it as a valuable ligand in coordination chemistry with significant potential in drug development, materials science, and analytical applications. While a scarcity of specific experimental data necessitates reliance on analogous compounds for a comprehensive understanding, the available information and theoretical considerations strongly suggest that this compound and its metal complexes warrant further investigation. This technical guide serves as a foundational resource to stimulate and support future research into this versatile compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. scirp.org [scirp.org]

- 7. scirp.org [scirp.org]

- 8. ajchem-a.com [ajchem-a.com]

Preliminary Investigation of 8-Hydroxy-7-propylquinoline as an Antimalarial Intermediate: A Technical Whitepaper

Abstract

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. The quinoline class of compounds has historically been a cornerstone of antimalarial chemotherapy. This whitepaper conducts a preliminary, prospective investigation into 8-Hydroxy-7-propylquinoline as a potential antimalarial intermediate. While direct experimental data for this specific compound is not available in current literature, this guide synthesizes established knowledge on the mechanism of action, structure-activity relationships (SAR), and synthetic methodologies of related 8-hydroxyquinoline derivatives to build a strong rationale for its investigation. We propose a comprehensive experimental workflow, including detailed protocols for synthesis and biological evaluation, to systematically assess its potential as a next-generation antimalarial agent.

Introduction: The Enduring Role of Quinolines in Antimalarial Therapy

Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the treatment and prevention of malaria for decades. Their primary mechanism of action involves disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its digestive vacuole. By inhibiting the biocrystallization of heme into inert hemozoin, these drugs cause a buildup of toxic free heme, leading to parasite death.

However, the efficacy of foundational quinolines has been severely compromised by widespread parasite resistance. This necessitates the design of novel analogs that can overcome resistance mechanisms and exhibit improved therapeutic profiles. The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities and its ability to chelate metal ions.[1][2] Modifications to the 8-HQ core, such as the introduction of alkyl groups, can significantly alter physicochemical properties like lipophilicity, which is crucial for drug accumulation in the parasite's digestive vacuole.[3]

This document explores the specific potential of this compound, hypothesizing that the addition of a propyl group at the 7-position could enhance its antimalarial activity. We provide a theoretical framework and a practical roadmap for its synthesis and evaluation.

The Quinoline Mechanism of Action: Heme Detoxification Pathway

The primary target of many quinoline antimalarials is the parasite's heme detoxification process. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of heme (ferriprotoporphyrin IX). Free heme is highly toxic and generates reactive oxygen species, which can damage parasite membranes and proteins. To protect itself, the parasite polymerizes heme into a biologically inert, insoluble crystal called hemozoin.

Quinoline drugs are weak bases that accumulate to high concentrations in the acidic food vacuole. There, they are thought to cap the growing faces of the hemozoin crystal, preventing further heme polymerization.[4] This leads to the accumulation of toxic heme, ultimately killing the parasite.

Proposed Synthesis of this compound

While a specific, documented synthesis for this compound is not available, a plausible route can be designed based on established organic chemistry principles for quinoline synthesis, such as the Skraup synthesis or functionalization of a pre-existing quinoline ring. A common approach involves the electrophilic substitution on the 8-hydroxyquinoline scaffold.

A potential route could involve a Friedel-Crafts acylation of 8-hydroxyquinoline followed by a reduction, though this can be complicated by the directing effects of the hydroxyl and pyridine nitrogen groups. A more controlled approach would be to start with a precursor that already contains the propyl group, such as 2-amino-3-propylphenol, and then perform a Skraup-Doebner-von Miller reaction to construct the quinoline ring.

Below is a generalized workflow for the synthesis and purification of a substituted 8-hydroxyquinoline derivative.

Rationale and Structure-Activity Relationship (SAR)

The choice of a propyl group at the C7 position is deliberate. SAR studies on various quinoline series have shown that modifications at the 7-position significantly influence antimalarial activity.[3][5]

-

Lipophilicity : The introduction of an alkyl group like propyl is expected to increase the lipophilicity (logP) of the molecule. Increased lipophilicity can enhance the compound's ability to cross biological membranes and accumulate within the acidic digestive vacuole of the parasite, a key factor for its activity.[3]

-

Steric Hindrance : The propyl group may provide sufficient steric bulk to hinder the formation of π-π stacking interactions that can contribute to certain forms of drug resistance, potentially improving activity against chloroquine-resistant strains.

-

Electronic Effects : While alkyl groups are weak electron-donating groups, this substitution can subtly influence the pKa of the quinoline nitrogen, which may affect the compound's accumulation kinetics in the acidic vacuole.

Proposed Experimental Evaluation

A systematic evaluation is required to determine the viability of this compound as an antimalarial intermediate. The workflow below outlines the key assays.

Data Presentation

Quantitative results from the proposed assays should be organized for clear comparison.

Table 1: In Vitro Anti-Plasmodial Activity

| Compound | P. falciparum Strain | IC50 (nM) ± SD |

|---|---|---|

| This compound | 3D7 (Sensitive) | Experimental Value |

| This compound | Dd2 (Resistant) | Experimental Value |

| This compound | K1 (Resistant) | Experimental Value |

| Chloroquine (Control) | 3D7 (Sensitive) | Experimental Value |

| Chloroquine (Control) | Dd2 (Resistant) | Experimental Value |

| Chloroquine (Control) | K1 (Resistant) | Experimental Value |

Table 2: Cytotoxicity and Selectivity Index

| Compound | Cell Line | CC50 (µM) ± SD | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. Dd2 |

|---|---|---|---|---|

| This compound | HepG2 | Experimental Value | Calculated Value | Calculated Value |

| this compound | Vero | Experimental Value | Calculated Value | Calculated Value |

Detailed Experimental Protocols

Protocol: In Vitro Anti-Plasmodial SYBR Green I Assay

This assay measures parasite DNA accumulation as an indicator of growth.[6][7][8]

-

Parasite Culture : Maintain asynchronous P. falciparum cultures (e.g., 3D7, Dd2) in RPMI-1640 medium supplemented with human serum and erythrocytes at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂). Synchronize cultures to the ring stage using sorbitol treatment.

-

Plate Preparation : Prepare serial dilutions of the test compound and control drugs (e.g., chloroquine) in 96-well plates.

-

Incubation : Add synchronized parasite culture (1% parasitemia, 2% hematocrit) to the drug-containing plates. Incubate for 72 hours under standard culture conditions.

-

Lysis and Staining : Add 100 µL of SYBR Green I lysis buffer (Tris 20 mM, EDTA 5 mM, saponin 0.008%, Triton X-100 0.08%) to each well.[8] Incubate in the dark at room temperature for 1-24 hours.[6]

-

Fluorescence Reading : Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis : Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cytotoxicity MTT Assay

This colorimetric assay assesses the impact of the compound on the metabolic activity of mammalian cells.[9][10][11]

-

Cell Culture : Culture a mammalian cell line (e.g., HepG2 or Vero) in appropriate media in a 96-well plate and allow cells to adhere for 24 hours.

-

Compound Exposure : Add serial dilutions of the test compound to the cells and incubate for 24-48 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[9]

-

Solubilization : Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the optical density at ~570 nm using a microplate reader.

-

Data Analysis : Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the drug concentration.

Protocol: Heme Crystallization Inhibition Assay

This cell-free assay evaluates the compound's direct ability to inhibit the formation of β-hematin (synthetic hemozoin).[4][12][13]

-

Reagent Preparation : Prepare a stock solution of hemin chloride in DMSO. Prepare various concentrations of the test compound.

-

Reaction Mixture : In a 96-well plate, add the test compound, followed by a freshly prepared solution of hemin in acetate buffer (pH ~4.8).[12]

-

Initiation and Incubation : Initiate the polymerization reaction (e.g., by adding an initiator like Tween 20 or by incubation at an elevated temperature like 37°C) and incubate for 18-24 hours to allow for β-hematin formation.

-

Quantification : Centrifuge the plate to pellet the insoluble β-hematin. Remove the supernatant containing unreacted heme. Dissolve the pellet in NaOH or DMSO.

-

Absorbance Reading : Measure the absorbance of the dissolved pellet at ~400-415 nm.

-

Data Analysis : Compare the absorbance in wells with the test compound to control wells (no drug) to determine the percentage of inhibition.

Conclusion and Future Directions

This whitepaper establishes a strong theoretical basis for investigating this compound as a novel antimalarial intermediate. Based on established structure-activity relationships, the 7-propyl substitution on the 8-hydroxyquinoline scaffold is hypothesized to enhance lipophilicity and antimalarial potency, potentially overcoming existing resistance mechanisms. The provided workflows and detailed experimental protocols offer a clear and robust framework for the synthesis, purification, and comprehensive biological evaluation of this target compound.

The successful execution of these proposed studies would provide the critical data needed to validate this compound as a lead structure. Positive outcomes would justify further derivatization and optimization efforts, ultimately contributing to the vital pipeline of next-generation antimalarial drugs.

References

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iddo.org [iddo.org]

- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 11. researchgate.net [researchgate.net]

- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Luminescence of 8-Hydroxy-7-propylquinoline: A Deep Dive into its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are a cornerstone class of heterocyclic compounds, renowned for their diverse applications in medicinal chemistry, analytical science, and materials science. Their utility is often intrinsically linked to their unique photophysical properties, particularly their fluorescence. This technical guide provides an in-depth exploration of the core fluorescence mechanism of 8-Hydroxy-7-propylquinoline, a lipophilic derivative of the parent compound, 8-hydroxyquinoline (8-HQ). While specific experimental data for the 7-propyl substituted variant is limited, its fluorescence behavior is fundamentally governed by the well-elucidated photophysics of the 8-hydroxyquinoline scaffold. This document will, therefore, draw upon the extensive body of research on 8-HQ to provide a comprehensive understanding of the key processes involved, including excited-state intramolecular proton transfer (ESIPT), the profound influence of the solvent environment, and the effects of pH and metal ion chelation.

Core Fluorescence Mechanism: The Role of Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of 8-hydroxyquinoline derivatives is centrally governed by an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state (S₀), this compound exists predominantly in its enol (E) form, stabilized by an intramolecular hydrogen bond between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring.

Upon photoexcitation to the first excited singlet state (S₁), a significant redistribution of electron density occurs. The hydroxyl group becomes a stronger acid (more acidic), while the nitrogen atom becomes a stronger base (more basic). This photo-induced enhancement of acidity and basicity facilitates the rapid transfer of the hydroxyl proton to the nitrogen atom, leading to the formation of an excited-state keto tautomer (K*). This tautomer is the principal species responsible for the characteristic fluorescence emission.

The ESIPT process is exceptionally fast, occurring on the femto- to picosecond timescale[1]. Following emission from the keto tautomer's excited state, the molecule relaxes back to the ground state, where the proton is transferred back to the oxygen atom, regenerating the stable enol form. This entire cycle is depicted in the Jablonski diagram below.

Caption: Jablonski diagram illustrating the ESIPT mechanism in this compound.

The presence of the propyl group at the 7-position is anticipated to enhance the molecule's lipophilicity, potentially influencing its interactions with non-polar environments and biological membranes, but the fundamental ESIPT process remains the core of its fluorescence.

The Critical Influence of the Molecular Environment

The fluorescence properties of this compound are exquisitely sensitive to its surrounding environment, a characteristic that underpins its use as a fluorescent probe. Key environmental factors include solvent polarity, hydrogen bonding capacity, and pH.

Solvent Effects

The nature of the solvent can significantly modulate the fluorescence quantum yield and the position of the emission maximum (solvatochromism).

-

Protic Solvents: In protic solvents, such as alcohols and water, intermolecular hydrogen bonding can occur between the solvent molecules and both the hydroxyl group and the nitrogen atom of the quinoline ring. This can compete with the intramolecular hydrogen bond, potentially leading to fluorescence quenching[2]. The formation of intermolecular hydrogen bonds can provide alternative non-radiative decay pathways, thus reducing the fluorescence intensity.

-

Aprotic Solvents: In aprotic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), a high fluorescence quantum yield is often observed. The absence of competing intermolecular hydrogen bonds from the solvent allows the ESIPT process to proceed efficiently.

-

Non-polar Solvents: In non-polar solvents, the enol form is generally favored. The fluorescence behavior in such environments can be complex and may involve the formation of different hydrogen-bonded complexes.

The shift in fluorescence emission to longer wavelengths (red shift) with increasing solvent polarity is indicative of a π-π* transition and an increase in the dipole moment upon excitation.

pH and Protonation/Deprotonation

The fluorescence of this compound is highly dependent on the pH of the medium, as different ionic species can be formed.

-

Acidic Media: In acidic solutions, the nitrogen atom of the quinoline ring can be protonated, forming a cationic species. This protonation inhibits the ESIPT process as the nitrogen is no longer available to accept the hydroxyl proton. Consequently, the fluorescence of the cationic form is often observed, typically emitting in the green region of the spectrum. However, in dilute acidic solutions, this fluorescence can be quenched due to prototropic equilibrium in the excited state with a non-fluorescent zwitterionic form.

-

Neutral Media: In neutral aqueous solutions, the fluorescence is generally weak, often attributed to quenching by water molecules through hydrogen bonding[1].

-

Basic Media: In basic solutions, the hydroxyl group can be deprotonated to form an anionic species. This species typically exhibits a weak, red-shifted emission.

Caption: Influence of pH on the speciation and fluorescence of this compound.

Fluorescence Enhancement via Metal Ion Chelation

A hallmark of 8-hydroxyquinoline and its derivatives is the significant enhancement of fluorescence upon chelation with various metal ions. This compound acts as a bidentate ligand, coordinating to metal ions through the hydroxyl oxygen and the quinoline nitrogen.

This chelation has two primary effects that lead to fluorescence enhancement:

-

Inhibition of ESIPT: Upon binding to a metal ion, the hydroxyl proton is displaced, and the lone pair of electrons on the nitrogen atom is involved in the coordinate bond. This effectively blocks the ESIPT pathway, which is a major non-radiative decay channel in the free ligand[3][4].

-

Increased Molecular Rigidity: The formation of a rigid chelate complex restricts intramolecular vibrations and rotations that can otherwise lead to non-radiative energy loss. This increased rigidity promotes radiative decay in the form of fluorescence.

The "on-off" fluorescence switching upon metal ion binding makes 8-hydroxyquinoline derivatives, including the 7-propyl variant, valuable as chemosensors for detecting metal ions like Zn²⁺, Al³⁺, and others[4][5][6].

Caption: Mechanism of fluorescence enhancement upon metal ion chelation.

Quantitative Data Summary

The following tables summarize typical photophysical data for the parent 8-hydroxyquinoline molecule in various environments. While the exact values for this compound may differ slightly due to the electronic and steric effects of the propyl group, the general trends are expected to be similar.

Table 1: Spectroscopic Properties of 8-Hydroxyquinoline in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Methanol | ~318 | ~380 | Low |

| Ethanol | - | - | Low |

| Dioxane | - | ~397 | - |

| Acetonitrile | ~318 | ~397 | Very Low |

| Dimethylformamide (DMF) | - | - | High |

| Dimethyl sulfoxide (DMSO) | - | - | High |

Note: Data compiled from various sources[7]. Exact values can vary with experimental conditions.

Table 2: Fluorescence Properties of 8-Hydroxyquinoline Species at Different pH

| Species | Medium | Emission Maximum (λ_em, nm) | Fluorescence Intensity |

| Cationic | Concentrated Acidic | ~427 | Fluorescent |

| Neutral | Neutral Aqueous | - | Very Weak/Quenched |

| Anionic | Basic (0.1N NaOH) | ~503-520 | Weak |

Experimental Protocols

The investigation of the fluorescence mechanism of this compound would involve a suite of spectroscopic and computational techniques. Below are generalized protocols for key experiments.

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the alkylation of 8-hydroxyquinoline. A common approach is the Friedel-Crafts alkylation or related reactions. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, Stokes shift, and relative fluorescence quantum yields in various solvents and at different pH values.

Methodology:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMF).

-

Prepare a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) in the solvents of interest (e.g., hexane, dioxane, acetonitrile, ethanol, water).

-

For pH studies, use appropriate buffer solutions.

-

Record the UV-Vis absorption spectra using a spectrophotometer.

-

Record the fluorescence emission spectra using a spectrofluorometer, exciting at the absorption maximum.

-

Measure the fluorescence quantum yield relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetimes of the different emitting species.

Methodology:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) at the absorption maximum.

-

Collect the fluorescence decay profile at the emission maximum.

-

Analyze the decay curve to determine the fluorescence lifetime(s). The presence of multiple lifetimes can indicate the existence of different emitting species or complex decay kinetics.

Computational Modeling (TD-DFT)

Objective: To theoretically investigate the electronic structure, transition energies, and potential energy surfaces of the ground and excited states to support the experimental findings.

Methodology:

-

Use a quantum chemistry software package (e.g., Gaussian, ORCA).

-